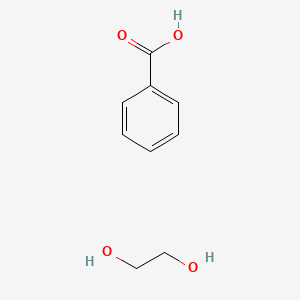

Benzoic acid;ethane-1,2-diol

描述

准备方法

Synthetic Routes and Reaction Conditions

Esterification Reaction: One common method to prepare benzoic acid;ethane-1,2-diol is through the esterification of benzoic acid with ethane-1,2-diol. This reaction typically involves heating benzoic acid with ethane-1,2-diol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Ring-Opening of Epoxides: Another method involves the ring-opening of epoxides with benzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as distillation and recrystallization to purify the final product.

化学反应分析

Types of Reactions

Reduction: Benzoic acid can be reduced to benzyl alcohol under specific conditions.

Substitution: Both benzoic acid and ethane-1,2-diol can participate in substitution reactions. For example, benzoic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate and osmium tetroxide are commonly used oxidizing agents for ethane-1,2-diol.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for the reduction of benzoic acid.

Catalysts: Acid catalysts such as sulfuric acid and hydrochloric acid are used in esterification reactions.

Major Products Formed

Oxidation: Oxalic acid, glycolic acid

Reduction: Benzyl alcohol

Substitution: Various substituted benzoic acid derivatives

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 184.19 g/mol

- CAS Number : 85875-42-9

The compound consists of a benzoic acid moiety linked to ethane-1,2-diol through an ester bond. This structure imparts unique chemical properties that enhance its utility in various applications.

Pharmaceutical Applications

Benzoic acid derivatives are widely used in pharmaceuticals for their antimicrobial properties. Ethane-1,2-diol enhances the solubility and bioavailability of benzoic acid in formulations.

Case Study: Antimicrobial Efficacy

A study demonstrated that benzoic acid;ethane-1,2-diol exhibited significant antimicrobial activity against a range of pathogens, making it suitable for use in topical ointments and preservatives in pharmaceutical formulations. The compound's ability to inhibit microbial growth was tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective results at concentrations as low as 0.5% .

Food Preservation

Benzoic acid is recognized for its effectiveness as a food preservative due to its ability to inhibit the growth of molds and yeasts. When combined with ethane-1,2-diol, it can enhance the stability and shelf-life of food products.

Application in Food Products

In food science, the incorporation of this compound has been evaluated for its efficacy in extending the shelf life of acidic foods such as fruit juices and pickles. Research indicates that this compound can effectively reduce spoilage organisms while maintaining food quality .

| Food Product | Concentration (w/v) | Efficacy |

|---|---|---|

| Fruit Juices | 0.1% | Inhibits yeast and mold growth |

| Pickles | 0.05% | Extends shelf life by 3 months |

Polymer Chemistry

This compound is utilized in the synthesis of polyesters and other polymers due to its ability to form stable ester linkages.

Polyester Production

The compound is particularly relevant in the production of polyethylene terephthalate (PET) and other polyester fibers. Ethylene glycol serves as a diol component in polymerization reactions, while benzoic acid contributes to the thermal stability and mechanical properties of the resulting polymers .

| Polymer Type | Monomer Components | Properties Enhanced |

|---|---|---|

| Polyethylene Terephthalate (PET) | Ethylene glycol + Benzoic acid | Increased thermal stability |

| Poly(ethylene glycol) dibenzoate | Ethylene glycol + Benzoic acid | Improved flexibility |

Industrial Applications

In industrial settings, this compound is used as a plasticizer and solvent in various applications.

Plasticizer Functionality

As a plasticizer, this compound improves the workability and flexibility of plastics, particularly in polyvinyl chloride (PVC) formulations. Its low volatility ensures long-lasting performance without significant loss during processing .

作用机制

The mechanism of action of benzoic acid;ethane-1,2-diol depends on its specific application:

相似化合物的比较

Similar Compounds

Propylene glycol: Similar to ethane-1,2-diol but with an additional methyl group.

Diethylene glycol: Contains two ethane-1,2-diol units linked by an ether bond.

Triethylene glycol: Contains three ethane-1,2-diol units linked by ether bonds.

Uniqueness

Benzoic acid;ethane-1,2-diol is unique due to the combination of aromatic and diol functionalities, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in both research and industry.

生物活性

Benzoic acid;ethane-1,2-diol , also known as C9H12O4, is a compound that combines the properties of benzoic acid and ethane-1,2-diol. This compound has garnered attention for its biological activity, particularly in the context of antimicrobial properties, cellular metabolism modulation, and potential therapeutic applications.

Antimicrobial Properties

Benzoic acid is widely recognized for its antimicrobial activity, attributed primarily to its undissociated form. This compound effectively inhibits the growth of various bacteria, yeasts, and molds. Studies have demonstrated that benzoic acid derivatives can enhance antimicrobial efficacy against pathogens such as Staphylococcus epidermidis, Brevibacterium epidermidis, and Candida albicans . The incorporation of ethane-1,2-diol into benzoic acid may enhance these properties by improving solubility and bioavailability.

Cellular Metabolism Modulation

Recent research indicates that derivatives of benzoic acid can promote the activity of key protein degradation systems in cells. For instance, compounds derived from benzoic acid have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. This activation is crucial for maintaining cellular proteostasis, especially during aging when these pathways tend to decline .

Key Findings:

- Activation of Cathepsins : Certain benzoic acid derivatives significantly activate cathepsins B and L, which are essential for protein degradation .

- Cytotoxicity Assessment : The EtOAc-LL extract containing these compounds demonstrated no cytotoxicity in various cancer cell lines, including Hep-G2 and A2058 .

Case Studies

- In Silico Studies : Computational studies have identified benzoic acid derivatives as potential binders to cathepsins B and L. These findings suggest that these compounds could serve as leads for developing novel anti-aging agents targeting proteostasis .

- Antifungal Activity : A study highlighted the antifungal properties of benzoic acid derivatives against Trichophyton species, indicating their potential use in treating dermatological infections .

- Synergistic Effects : Research has shown that combinations of 1,2-alkanediols with benzoic acid can enhance antimicrobial effectiveness against a broader spectrum of pathogens .

Research Findings Summary

属性

IUPAC Name |

benzoic acid;ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGSKZGXLUNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583762 | |

| Record name | Benzoic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72245-46-6, 85875-42-9 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-benzoyl-.omega.-(benzoyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。